molecular formula C15H18N2O2S B13199790 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide

Cat. No.: B13199790
M. Wt: 290.4 g/mol
InChI Key: GXTGOHDJEITASG-GFCCVEGCSA-N
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Description

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an aminoethyl group, a benzyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with benzene-1-sulfonyl chloride.

    Amination: The benzene-1-sulfonyl chloride is reacted with (1R)-1-aminoethylbenzene in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Benzylation: The intermediate product is then benzylated using benzyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often a sulfone derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, but common products include substituted benzyl derivatives.

Scientific Research Applications

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological targets, while the benzyl and sulfonamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R)-1-Aminoethyl]aniline
  • 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzenamine
  • 4-[(1R)-1-Aminoethyl]benzoic acid

Uniqueness

4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-N-benzylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-12(16)14-7-9-15(10-8-14)20(18,19)17-11-13-5-3-2-4-6-13/h2-10,12,17H,11,16H2,1H3/t12-/m1/s1

InChI Key

GXTGOHDJEITASG-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

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